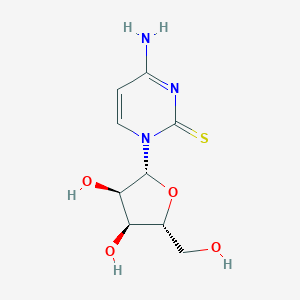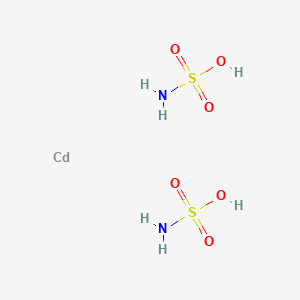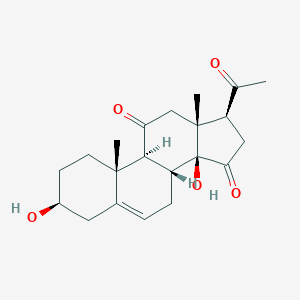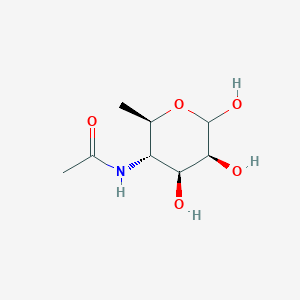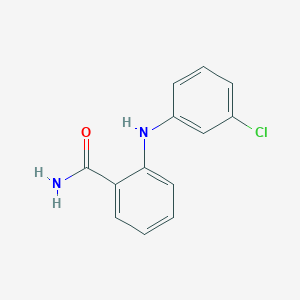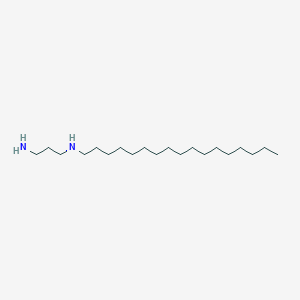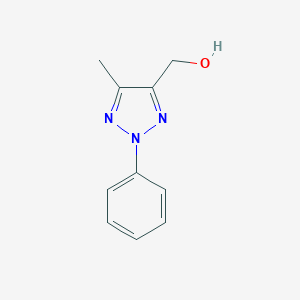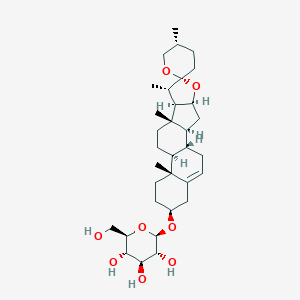
Indigodisulfonate dipotassium salt
Übersicht
Beschreibung
Indigodisulfonate dipotassium salt, also known as indigo carmine, is primarily recognized for its use in various applications due to its distinctive blue color. It is used by surgeons to identify and examine the urinary tract but is considered biologically inert and extremely safe outside of medical applications (Gousse et al., 2000).
Synthesis Analysis
The synthesis process for related dipotassium salts involves various chemical reactions and conditions tailored to increase the yield and purity of the final product. For instance, the synthesis of dipotassium salt of 1-nitro-2,2-bismercaptoethylene offers insights into optimizing conditions such as temperature and reactant concentration to improve outcomes (Sun Xuan-fei, 2012).
Molecular Structure Analysis
The molecular and crystal structure of dipotassium compounds, such as dipotassium mesitylenedisulfonate dihydrate, provides insights into their geometric configuration, bond lengths, and angles, which significantly influence their chemical behavior and reactivity (Meester & Schenk, 1972).
Chemical Reactions and Properties
Indigodisulfonate dipotassium salt participates in redox reactions, demonstrated by its performance as a positive-electrode material in rechargeable lithium batteries, showcasing its redox behavior and stability (Yao et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, density, and crystalline structure, can be analyzed through the study of dipotassium salts like dipotassium mesitylenedisulfonate dihydrate, although specific data for indigodisulfonate dipotassium salt require correlation from similar compounds due to limited direct studies (Meester & Schenk, 1972).
Chemical Properties Analysis
Indigodisulfonate dipotassium salt's chemical properties, such as its reactivity with other substances and stability under various conditions, are essential for its application in different fields. The compound’s behavior as an electrode material provides insights into its chemical stability and reactivity under electrochemical conditions (Yao et al., 2010).
Wissenschaftliche Forschungsanwendungen
Biocatalytic Degradation of Indigo Dyes
Indigo dyes, including compounds related to Indigodisulfonate dipotassium salt, have been studied for their environmental impact. The biological treatment of these dyes using enzymes like laccase and oxidase presents a "green" approach to mitigating the environmental pollution caused by indigo dyeing technologies. These biocatalytic methods offer an eco-friendly alternative to chemical treatments, highlighting the potential for sustainable process design in treating indigoids with enzymes. Research suggests a need for further exploration into enzyme and process engineering to achieve industrial-level performance in dye degradation (Choi, 2021).
Antiviral Applications Against COVID-19
The exploration of natural compounds, including indigo, for antiviral applications has gained momentum, especially in the context of the COVID-19 pandemic. A review highlights the potential of plant-derived polyphenols in inhibiting SARS-CoV-2, suggesting that compounds like indigo could play a role in developing new antiviral therapies. This research underscores the importance of natural substances in pharmaceutical applications and the development of safer, side-effect-free treatments (Chojnacka et al., 2020).
Environmental and Health Safety of Indigo
A comprehensive review on the toxicology of indigo, which shares chemical characteristics with Indigodisulfonate dipotassium salt, indicates a very low order of both acute and chronic toxicity. This work consolidates various studies, providing a foundation for considering indigo and its derivatives as relatively safe for use in different applications, although it primarily focuses on the environmental and health impacts rather than direct applications (Kh, 1987).
Wirkmechanismus
Target of Action
Indigodisulfonate dipotassium salt, also known as indigo carmine or indigotine , is primarily used to visualize ureteral orifices during cystoscopy and ureteral catheterization . Its primary targets are the ureteral orifices, which are the openings in the urinary bladder that allow urine to pass from the kidneys to the bladder .
Mode of Action
Indigodisulfonate dipotassium salt is a biologically inert blue dye . After intravenous injection, it is excreted by the kidney through tubular secretion . With its deep blue color, it enhances the visualization of the ureteral orifices . This allows for easier and more accurate medical procedures, such as cystoscopy and ureteral catheterization .
Biochemical Pathways
Its primary function is to provide a visual aid during certain medical procedures .
Pharmacokinetics
The pharmacokinetics of indigodisulfonate dipotassium salt involve its administration, distribution, and excretion. It is administered intravenously and is detectable at the ureteral orifices approximately 4-9 minutes after administration . The compound is excreted by the kidneys through tubular secretion .
Result of Action
The primary result of the action of indigodisulfonate dipotassium salt is the enhanced visualization of the ureteral orifices during medical procedures . This allows for more accurate and efficient procedures, such as cystoscopy and ureteral catheterization .
Action Environment
The action of indigodisulfonate dipotassium salt is influenced by the physiological environment within the urinary system . Factors such as urine flow and kidney function can impact the compound’s excretion and thus its effectiveness as a visual aid .
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it is safe to do so .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dipotassium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8S2.2K/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUCCFHEHLHLF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8K2N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648752, DTXSID70951272 | |
| Record name | Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indigodisulfonate dipotassium salt | |
CAS RN |
13725-33-2, 28606-02-2 | |
| Record name | Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



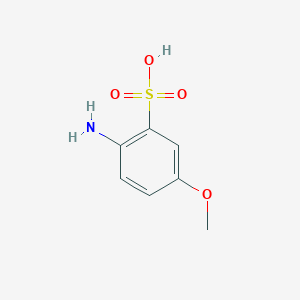
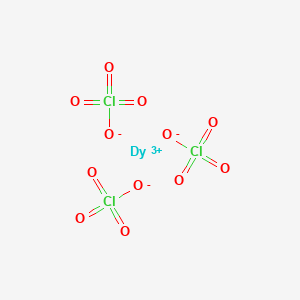
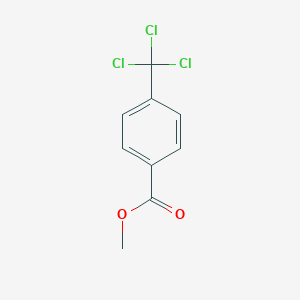

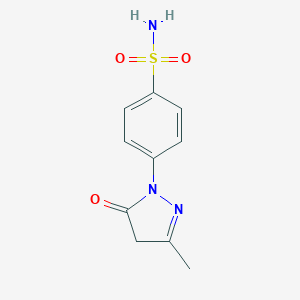
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
